molecular formula C8H9N3O B1454466 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one CAS No. 757966-64-6

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Cat. No.: B1454466
CAS No.: 757966-64-6
M. Wt: 163.18 g/mol
InChI Key: FTJBUDNRWYUVDD-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused ring system that includes both pyridine and diazepine moieties, making it a versatile scaffold for the development of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction with CDKs involves binding to the active site, inhibiting their activity, and thus affecting cell proliferation. Additionally, this compound can interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . It influences cell function by modulating cell signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for cell survival and apoptosis. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression. The inhibition of CDKs results in cell cycle arrest, which is a critical mechanism for its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or diazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system, known for its biological activity.

    1H-pyrido[2,3-b]indole: A compound with a fused pyridine and indole ring system, used in medicinal chemistry for its pharmacological properties.

Uniqueness

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBUDNRWYUVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679149
Record name 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757966-64-6
Record name 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 3
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 4
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 5
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 6
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

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